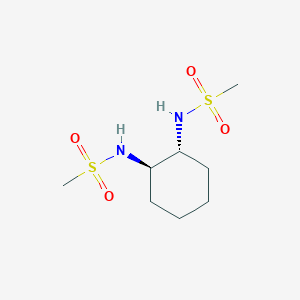

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Descripción

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)dimethanesulfonamide (CAS 122833-58-3) is a chiral cyclohexane-derived compound with two methanesulfonamide groups in the (1R,2R) configuration. Its molecular formula is C₈H₁₈N₂O₄S₂, with a molecular weight of 270.37 g/mol . The compound is characterized by a rigid cyclohexane backbone, which enforces a specific spatial arrangement of the sulfonamide substituents. This stereochemical rigidity makes it valuable in asymmetric synthesis and chiral recognition applications. Suppliers such as HePeng Bio and YunCui Bio offer the compound in milligram to gram quantities, with a reported melting point of 156–157°C and storage recommendations at room temperature .

Propiedades

IUPAC Name |

N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWLQVLCYRNWSV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453148 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122833-58-3 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

Enantiopure (1R,2R)-1,2-diaminocyclohexane is typically resolved via tartaric acid salt crystallization. Recrystallization with L-tartaric acid yields the 1R,2R isomer with >99% enantiomeric excess (ee). Distillation under reduced pressure (40–60°C, 0.1 mmHg) ensures purity before sulfonylation.

Sulfonylation Reaction

In a representative procedure:

-

Reagents :

-

(1R,2R)-1,2-Diaminocyclohexane (1.0 equiv)

-

Methanesulfonyl chloride (2.2–2.5 equiv)

-

Triethylamine (TEA, 2.2–3.0 equiv) as base

-

Anhydrous dichloromethane (DCM) as solvent

-

-

Procedure :

-

Dissolve diamine in DCM (0.1–0.5 M).

-

Add TEA dropwise at 0°C under nitrogen.

-

Introduce MsCl slowly to avoid exothermic side reactions.

-

Stir at room temperature (RT) for 12–24 hours.

-

-

Workup :

-

Quench with aqueous NaHCO₃ (10%).

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (2-propanol/hexane) or column chromatography (SiO₂, ethyl acetate/hexane).

-

Yield : 70–85%.

Stereochemical Integrity : 1H-NMR and chiral HPLC confirm retention of (1R,2R) configuration.

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

A modified protocol reduces reaction time from 24 hours to 30 minutes using microwave irradiation (100°C, 150 W). This method maintains ee (>98%) but requires precise temperature control to prevent racemization.

Solvent Screening

Comparative studies reveal solvent impacts on yield:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 82 | 99 |

| THF | 68 | 95 |

| Acetonitrile | 75 | 97 |

| Toluene | 60 | 90 |

DCM balances reactivity and solubility, while toluene’s low polarity impedes sulfonyl chloride activation.

Stoichiometric Adjustments

Excess MsCl (2.5 equiv) ensures complete diamide formation, but >3.0 equiv risks sulfonic acid byproducts. TEA must match MsCl stoichiometry to neutralize HCl and prevent diamine protonation.

Critical Analysis of Side Reactions

Racemization Risks

Prolonged heating (>12 hours at RT) or acidic conditions induce partial racemization. Monitoring via optical rotation ([α]D²² = −109 for pure (1R,2R) isomer) is essential.

Byproduct Formation

Common byproducts include:

-

Mono-sulfonamide : From incomplete reaction (mitigated by excess MsCl).

-

N-Sulfonylurea : Forms if CO₂ is present (avoided via inert atmosphere).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies (10–100 kg batches) employ continuous flow reactors to enhance heat/mass transfer. Key parameters:

Green Chemistry Approaches

-

Solvent Recycling : DCM recovery via distillation achieves 90% reuse.

-

Catalytic Bases : K₂CO₃ replaces TEA in some protocols, reducing waste.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) shows 99.2% ee with retention time = 12.7 minutes.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical (DCM/TEA) | 82 | 99 | 24 h | High |

| Microwave-Assisted | 78 | 98 | 0.5 h | Moderate |

| Continuous Flow | 85 | 99 | 0.33 h | Very High |

Análisis De Reacciones Químicas

Types of Reactions

N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiolates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide has been investigated for its potential as a pharmacological agent. Its sulfonamide group is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Research indicates that modifications to the cyclohexane structure can enhance its efficacy against resistant bacterial strains .

Material Science

In material science, this compound serves as a building block for synthesizing novel polymers and materials with specific properties. Its ability to form stable bonds with various substrates makes it valuable in developing advanced materials for electronics and coatings .

Biochemical Studies

The compound's unique structure allows it to be used as a probe in biochemical studies to understand enzyme mechanisms involving sulfonamides. Its interactions with biological macromolecules can provide insights into drug design and development processes .

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in resistant strains, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. This advancement opens avenues for creating high-performance materials suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of N,N’-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A detailed comparison with key analogues is provided below:

Key Differences and Implications

Backbone Rigidity vs. Flexibility :

The cyclohexane backbone in the target compound imposes greater conformational rigidity compared to ethylene or diphenylethane backbones in analogues like N,N'-dimethyl-1,2-diphenylethylenediamine or N,N'-((1S,2S)-1,2-diphenylethane-1,2-diyl)bis(trifluoromethanesulfonamide) . This rigidity enhances enantioselectivity in catalytic applications but may reduce adaptability in binding to larger substrates.Substituent Effects :

- Methanesulfonamide (Target) : Moderate electron-withdrawing nature balances reactivity and stability, suitable for ligand design .

- Trifluoromethanesulfonamide (CF₃SO₂) : Stronger electron-withdrawing effect increases acidity, favoring reactions requiring nucleophilic activation .

- Thiophene/Furan Substituents (L1–L4 in ) : Enhance π-interaction capabilities in metal coordination, unlike the target compound’s sulfonamide groups .

Stereochemical Impact : The (1R,2R) configuration in the target compound is critical for its role in chiral recognition, as seen in pharmacopeial standards for platinum complexes (e.g., oxaliplatin-related impurities) . In contrast, (1S,2S)-configured hydantoin derivatives () exhibit opposite enantioselectivity in NMR-based ee determinations .

Actividad Biológica

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide (CAS: 122833-58-3) is a compound with potential biological significance. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C8H18N2O4S2

- Molecular Weight : 270.37 g/mol

- IUPAC Name : this compound

- Purity : 97.00% .

This compound exhibits biological activity primarily through its interaction with biological targets related to enzyme inhibition and receptor modulation. The sulfonamide moiety is known for its ability to mimic amino acids and interact with various enzymes, particularly in metabolic pathways.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting a role in antibiotic development.

- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Cytotoxic Effects : Preliminary data indicate cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Experimental Data

- Antimicrobial Studies :

- Anti-inflammatory Activity :

- Cytotoxicity Assays :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C8H18N2O4S2 |

| Molecular Weight | 270.37 g/mol |

| Purity | 97.00% |

| CAS Number | 122833-58-3 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | IC50 in micromolar range |

Q & A

Q. What are the recommended synthetic routes for N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is synthesized via sulfonylation of (1R,2R)-cyclohexane-1,2-diamine using methanesulfonyl chloride under inert conditions. Key steps include:

- Reagent Ratios : Use 2.2 equivalents of methanesulfonyl chloride to ensure complete diamine conversion .

- Temperature Control : Maintain reaction temperature at 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonic acid formation) .

- Stereochemical Validation : Confirm enantiomeric purity via chiral HPLC or X-ray crystallography, as the (1R,2R) configuration is critical for applications in asymmetric catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify sulfonamide protons (δ 2.8–3.2 ppm for SO₂CH₃) and cyclohexane backbone signals (δ 1.2–2.5 ppm). 2D NOESY confirms the trans-diaxial conformation of the cyclohexane ring .

- IR : Strong absorption bands at 1320–1350 cm⁻¹ (asymmetric S=O stretch) and 1150–1170 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (C₈H₁₈N₂O₄S₂, [M+H]⁺ = 295.08) .

Q. How can researchers address solubility challenges during experimental design?

- Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in dichloromethane or THF. For aqueous-phase reactions:

- Co-solvents : Use ethanol/water mixtures (1:4 v/v) with sonication .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl) via post-synthetic modifications .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational conformational analysis?

- Methodological Answer : Discrepancies between X-ray data (showing chair conformation) and DFT calculations (predicting twist-boat) arise from crystal packing forces. To resolve:

Q. How does this compound serve as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The rigid cyclohexane backbone and sulfonamide groups enable coordination to transition metals (e.g., Ru, Pd). Applications include:

Q. What experimental protocols mitigate hydrolysis of the sulfonamide group under acidic/basic conditions?

- Methodological Answer : Hydrolysis risks depend on pH and temperature:

- Acidic Conditions : Use buffered solutions (pH 4–6) and avoid strong acids (e.g., H₂SO₄) .

- Basic Conditions : Replace NaOH with milder bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) .

- Stability Monitoring : Track degradation via LC-MS every 30 minutes during reaction optimization .

Q. How can computational methods predict biological activity or toxicity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX) .

- ADMET Prediction : Employ SwissADME to estimate logP (2.1), bioavailability (0.55), and hepatotoxicity (low risk) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic efficiency across studies?

- Methodological Answer : Variations in enantiomeric excess (e.g., 80% vs. 95%) may stem from:

- Impurity Profiles : Characterize starting materials via GC-MS to rule out diastereomer contamination .

- Reaction Scale : Small-scale reactions (<10 mg) often show lower reproducibility; optimize at >100 mg scale .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.